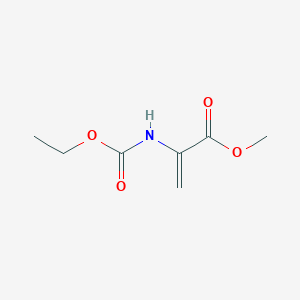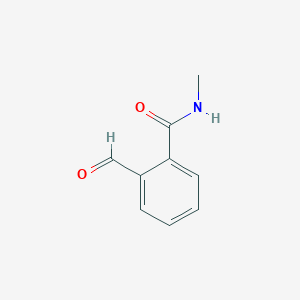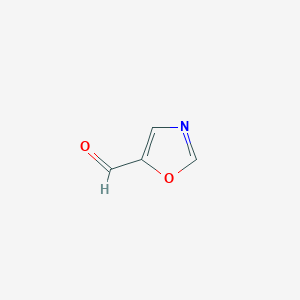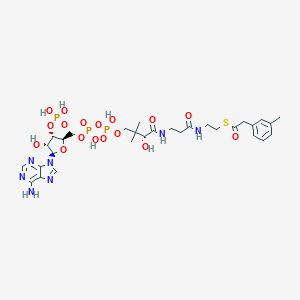
3-Tolylacetyl-coenzyme A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tolylacetyl-coenzyme A (3-Tolylacetyl-CoA) is a vital intermediate in the catabolism of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan. It is an essential compound in the metabolic pathway of these amino acids, which are crucial for various physiological functions in the human body.
Wirkmechanismus
The mechanism of action of 3-Tolylacetyl-CoA is related to its role in the catabolism of aromatic amino acids. It is a substrate for the enzyme 3-hydroxy-3-methylglutaryl-CoA lyase, which catalyzes the cleavage of the thioester bond in 3-Tolylacetyl-CoA. The resulting compound is acetyl-CoA, which enters the tricarboxylic acid cycle and is further metabolized to produce energy.
Biochemical and Physiological Effects:
3-Tolylacetyl-CoA has several biochemical and physiological effects related to its role in the catabolism of aromatic amino acids. It is essential for the breakdown of phenylalanine, tyrosine, and tryptophan, which are important for various physiological functions in the human body. The catabolism of these amino acids produces several metabolites, including acetyl-CoA, which is a crucial intermediate in the generation of energy.
Vorteile Und Einschränkungen Für Laborexperimente
3-Tolylacetyl-CoA has several advantages and limitations for lab experiments. One of the advantages is that it is a stable compound that can be easily synthesized and purified. However, one of the limitations is that it is a toxic compound that requires special handling and disposal procedures.
Zukünftige Richtungen
There are several future directions for research on 3-Tolylacetyl-CoA. One direction is to investigate its role in the catabolism of other aromatic compounds, such as lignin and flavonoids. Another direction is to study its potential as a diagnostic marker for metabolic disorders related to the catabolism of aromatic amino acids. Additionally, further research is needed to understand the mechanism of action of 3-Tolylacetyl-CoA and its role in various metabolic processes in the human body.
Conclusion:
In conclusion, 3-Tolylacetyl-CoA is a crucial intermediate in the catabolism of aromatic amino acids, which are essential for various physiological functions in the human body. It has significant scientific research applications and several advantages and limitations for lab experiments. There are several future directions for research on 3-Tolylacetyl-CoA, which could lead to a better understanding of its role in metabolism and its potential as a diagnostic marker for metabolic disorders.
Synthesemethoden
3-Tolylacetyl-CoA is synthesized from the condensation of 3-tolylacetic acid and coenzyme A. The reaction is catalyzed by the enzyme acyl-CoA synthetase, which forms a thioester bond between the carboxyl group of 3-tolylacetic acid and the thiol group of coenzyme A. The resulting compound is 3-Tolylacetyl-CoA, which is an essential intermediate in the catabolism of aromatic amino acids.
Wissenschaftliche Forschungsanwendungen
3-Tolylacetyl-CoA has significant scientific research applications, particularly in the field of biochemistry and metabolism. It is a crucial intermediate in the metabolic pathway of aromatic amino acids, which are essential for various physiological functions in the human body. 3-Tolylacetyl-CoA has been used in several studies to understand the catabolism of these amino acids and their role in various metabolic processes.
Eigenschaften
CAS-Nummer |
124900-43-2 |
|---|---|
Produktname |
3-Tolylacetyl-coenzyme A |
Molekularformel |
C30H44N7O17P3S |
Molekulargewicht |
899.7 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(3-methylphenyl)ethanethioate |
InChI |
InChI=1S/C30H44N7O17P3S/c1-17-5-4-6-18(11-17)12-21(39)58-10-9-32-20(38)7-8-33-28(42)25(41)30(2,3)14-51-57(48,49)54-56(46,47)50-13-19-24(53-55(43,44)45)23(40)29(52-19)37-16-36-22-26(31)34-15-35-27(22)37/h4-6,11,15-16,19,23-25,29,40-41H,7-10,12-14H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t19-,23-,24-,25+,29-/m1/s1 |
InChI-Schlüssel |
NKSKBWZEZMJLSI-FUEUKBNZSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
SMILES |
CC1=CC(=CC=C1)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Kanonische SMILES |
CC1=CC(=CC=C1)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Synonyme |
3-tolylacetyl-CoA 3-tolylacetyl-coenzyme A coenzyme A, 3-tolylacetyl- m-tolylacetyl-coenzyme A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



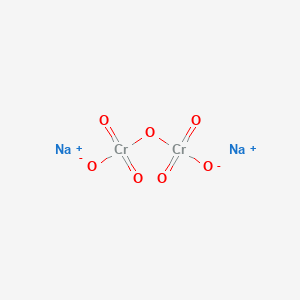

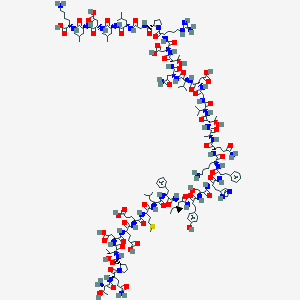

![16-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-23-[[di(propan-2-yl)amino]-methoxyphosphanyl]oxy-19-methoxy-6,9-dimethyl-19-oxo-15,18,20,25-tetraoxa-2,4,11,13-tetraza-19lambda5-phosphahexacyclo[20.2.1.114,17.02,7.06,9.08,13]hexacosane-3,5,10,12-tetrone](/img/structure/B39301.png)
![Furo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B39303.png)
